Methyl 3-(methylamino)but-2-enoate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to methyl 3-(methylamino)but-2-enoate involves several key strategies. One approach involves the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by a reaction with alkyl hydrazines to yield pyrazoles. This method highlights the reactivity of the enamine carbon atom and its utility in multigram synthesis, showcasing the compound's versatility as a synthons for the preparation of polyfunctional heterocyclic systems (Iminov et al., 2015).
Molecular Structure Analysis
Crystal structure analysis and computational methods such as density functional theory (DFT) are employed to understand the molecular geometry and electronic properties of methyl 3-(methylamino)but-2-enoate derivatives. Studies have characterized these molecules using techniques like FTIR, NMR, and X-ray diffraction, revealing detailed insights into their molecular geometry, hydrogen bonding, and supramolecular networking. This comprehensive analysis aids in correlating structure with potential biological activity and material properties (Murugavel et al., 2016).
Chemical Reactions and Properties
Methyl 3-(methylamino)but-2-enoate and its derivatives undergo various chemical reactions, demonstrating their reactivity and functional group transformations. For instance, reactions with fluorinated acetic acid anhydrides and alkyl hydrazines are notable for producing isomeric pyrazoles, highlighting its utility in synthesizing fluorinated pyrazole derivatives. These reactions are indicative of the compound's role in organic synthesis, especially in the construction of heterocyclic compounds with potential pharmacological activities (Iminov et al., 2015).
Scientific Research Applications
In the synthesis of fluorinated pyrazole-4-carboxylic acids, Methyl 3-(methylamino)but-2-enoate is used as a precursor. The reaction with fluorinated acetic acid anhydrides and subsequent reactions with alkyl hydrazines result in fluorinated pyrazoles (Iminov et al., 2015).
It is identified as a characteristic impurity in the synthesis of methamphetamine from methyl α-acetylphenylacetate (MAPA), indicating its role in clandestine drug manufacturing processes (Langone et al., 2022).
The compound plays a role in the allylic halogenation of methyl 3-methylbut-2-enoate, showcasing its utility in organic synthesis and modification of chemical structures (Ahmad et al., 1968).
It is used in the asymmetric synthesis of aminopyrrolidines, highlighting its application in the creation of stereoselectively substituted compounds (Davies et al., 2007).
Its derivatives have been utilized in the synthesis of various heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating its versatility in creating complex organic molecules (Selič et al., 1997).
It is involved in the chemo- and regioselective addition of carboxylic acid to alkylthio-activated enyne triple bonds, showing its potential in catalyst-free organic reactions (Zhao et al., 2006).
Safety And Hazards
“Methyl 3-(methylamino)but-2-enoate” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl (E)-3-(methylamino)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(methylamino)but-2-enoate |
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Citations
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